molecular formula C14H20N2O3 B12082615 tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

Cat. No.: B12082615
M. Wt: 264.32 g/mol
InChI Key: SCQBQENJIJLVLS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopropanol and a suitable electrophile.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the 2-Aminophenoxy Group: The 2-aminophenoxy group is attached via a nucleophilic substitution reaction using 2-aminophenol and a suitable leaving group on the azetidine ring.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: 2-aminophenol, sodium hydroxide, dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including spirocycles and heterocycles.

    Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The 2-aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate is unique due to the presence of the 2-aminophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing compounds with specific biological activities. The combination of the azetidine ring and the tert-butyl group also enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3

InChI Key

SCQBQENJIJLVLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2N

Origin of Product

United States

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